molecular formula C19H17ClN4O3S B2436232 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone CAS No. 886920-10-1

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone

Cat. No.: B2436232
CAS No.: 886920-10-1
M. Wt: 416.88
InChI Key: HFPWTBVECIXYPV-UHFFFAOYSA-N
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Description

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone is a useful research compound. Its molecular formula is C19H17ClN4O3S and its molecular weight is 416.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Biological Activity: A related compound, (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone, exhibits moderate to good antimicrobial activity (Mhaske et al., 2014).
  • Antimicrobial Activity: Similar compounds, pyridine derivatives, show variable and modest activity against bacteria and fungi (Patel et al., 2011).

Insecticidal Activity

  • Piperdine Thiazole Compounds: Related compounds demonstrated significant insecticidal activities against armyworm at specific concentrations (Ding et al., 2019).

Corrosion Inhibition

  • Organic Inhibitors in Corrosion Control: Similar compounds, such as [4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone, have been investigated for their effectiveness in inhibiting corrosion of mild steel in acidic media (Singaravelu et al., 2022).

Medical Imaging in Parkinson's Disease

  • PET Imaging Agent Synthesis: Compounds with a similar structure have been synthesized for potential use in PET imaging for Parkinson's disease (Wang et al., 2017).

Crystal Structure Characterisation

  • Structural Analysis of Analogous Compounds: The structural characterization of novel pyrazole carboxamide derivatives containing piperazine moiety, which are structurally similar, has been conducted (Lv et al., 2013).

Anti-mycobacterial Chemotypes

  • New Chemotypes against Mycobacterium tuberculosis: Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, a structurally similar group, have shown promising anti-mycobacterial potential (Pancholia et al., 2016).

Alternative Drug Synthesis

Antibacterial Activity

  • Novel Triazole Analogues: Triazole analogues of piperazine have been synthesized and evaluated for antibacterial activity, showing significant inhibition against various bacterial strains (Nagaraj et al., 2018).

Potential Neurotropic and Cardiovascular Agents

  • Naphthylpiperazines and Tetralylpiperazines: The synthesis and pharmacological properties of these compounds suggest potential neurotropic and cardiovascular applications (Červená et al., 1975).

DFT and Docking Studies

  • Theoretical Studies for Antibacterial Activity: Density Functional Theory and molecular docking studies have been conducted to understand the antibacterial activity of similar compounds (Shahana & Yardily, 2020).

Potential Antagonists of NPBWR1 (GPR7)

  • Discovery of Potent Antagonists: Compounds structurally related to the research compound have shown potential as antagonists of the G protein-coupled receptor NPBWR1 (Romero et al., 2012).

Anti-inflammatory Activity

  • Novel Anti-inflammatory Compounds: Synthesized compounds showed notable in-vitro anti-inflammatory activity, offering potential for further development in this area (Ahmed et al., 2017).

Anti-TMV and Antimicrobial Activities

  • Urea and Thiourea Derivatives: These compounds, doped with Febuxostat, have been synthesized and evaluated for their anti-TMV and antimicrobial activities, showing promising results (Reddy et al., 2013).

Synthesis of Dronedarone Hydrochloride

  • Alternative Synthesis Method: An alternative approach to synthesizing a key starting material for dronedarone hydrochloride has been explored, demonstrating the versatility of these compounds in pharmaceutical synthesis (Gopal et al., 2012).

Hybrid Molecules from Norfloxacin

  • Biological Activities of Norfloxacin Derivatives: The synthesis of hybrid molecules derived from norfloxacin, which could have antimicrobial activities, has been investigated (Menteşe et al., 2013).

Microwave-Assisted Fries Rearrangement

  • Catalyst-Free Synthesis: Efficient regioselective synthesis through microwave-assisted Fries rearrangement, indicating a potential method for producing related compounds (Moreno-Fuquen et al., 2019).

Inhibition of Na+/K(+)-ATPase and Ras Oncogene Activity

  • Growth Inhibitory Activity in Cancer Cells: Compounds like 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone have shown significant growth inhibitory activity in cancer cells, suggesting a potential application in cancer treatment (Lefranc et al., 2013).

Properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S/c1-12-14(20)6-7-16-17(12)21-19(28-16)23-10-8-22(9-11-23)18(25)13-4-2-3-5-15(13)24(26)27/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPWTBVECIXYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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